molecular formula C8H6O4S B1335901 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde CAS No. 211235-87-9

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde

Cat. No.: B1335901
CAS No.: 211235-87-9
M. Wt: 198.2 g/mol
InChI Key: OYWUVHMKKSZDJH-UHFFFAOYSA-N
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Description

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde is an organic compound with the molecular formula C8H6O4S It is a derivative of thieno[3,4-b][1,4]dioxine, featuring two aldehyde groups at the 5 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde typically involves the following steps:

    Formation of the Thieno[3,4-b][1,4]dioxine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Aldehyde Groups: The aldehyde groups can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like phosphorus oxychloride and dimethylformamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid.

    Reduction: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dimethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde has several applications in

Properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4S/c9-3-5-7-8(6(4-10)13-5)12-2-1-11-7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWUVHMKKSZDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC(=C2O1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392408
Record name 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211235-87-9
Record name 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde used in the synthesis of conjugated polymers?

A1: In this research, this compound (ThOx) acts as a dielectrophilic monomer in a polycondensation reaction with various triphenylamine-based diamines. [] This reaction forms conjugated poly(azomethine)s, a class of polymers known for their potential applications in optoelectronics.

Q2: What makes this compound suitable for this type of polymerization?

A2: The structure of this compound, featuring two aldehyde groups, allows it to readily react with diamines to form repeating azomethine (-CH=N-) linkages, leading to the formation of a polymer chain. This reaction is highly desirable as it is a simple, one-step process with water as the only byproduct. []

Q3: Are there any limitations in using this compound for this application?

A3: While the research highlights the successful synthesis of the conjugated polymers, it also points out limitations. The resulting polymers, while showing good thermal stability, exhibited low hole-mobility, impacting the efficiency of the fabricated photovoltaic devices. [] This suggests that further research is needed to optimize the polymer structure or device architecture for improved performance.

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